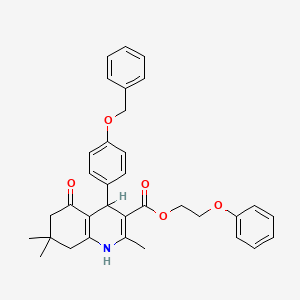

2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, is a complex organic molecule that appears to be related to the hexahydroquinoline family. This family of compounds is known for its diverse biological activities and potential pharmaceutical applications. The structure of the compound suggests it may have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related hexahydroquinoline derivatives has been explored in several studies. For instance, a regioselective synthesis of 2-chloroquinoline-based polyhydroquinoline derivatives was achieved by reacting substituted 2,4-dichloroquinolines with methyl or ethyl 4-hydroxyphenyl hexahydroquinoline carboxylates in the presence of K2CO3, indicating the use of base-catalyzed conditions for such transformations . Similarly, organotin carboxylates have been synthesized from amide carboxylic acids, demonstrating the potential for creating complex organometallic structures from quinoline derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of hexahydroquinoline derivatives is characterized by a bicyclic system that includes a six-membered ring fused to a quinoline moiety. X-ray crystallography has been used to determine the structures of related compounds, revealing details such as bond lengths, angles, and overall molecular conformation . These structural analyses are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Hexahydroquinoline derivatives can undergo various chemical reactions. For example, photoactivation of amino-substituted benzoquinones, which are structurally related to hexahydroquinolines, can lead to the release of carboxylate and phenolate leaving groups under visible light . Additionally, the transformation of trans-4-carboxy-3,4-dihydro-3-phenyl-1(2H)-isoquinolones to indeno[1,2-c]isoquinolines has been reported, which involves selenoxide elimination and Friedel-Crafts cyclization chemistry . These reactions highlight the potential reactivity of the compound under various conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of hexahydroquinoline derivatives can be inferred from related studies. For instance, the luminescent properties of organotin carboxylates based on quinoline derivatives have been investigated, suggesting potential applications in materials science . The solubility, stability, and reactivity of these compounds in different solvents and under different conditions are also important aspects of their chemical properties, as seen in the study of photoactivated benzoquinones . These properties are essential for the practical application and handling of the compound.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound falls within the category of synthetic organic compounds that are of interest due to their complex structure and potential pharmacological activities. Research in this area often explores novel synthetic routes or the chemical properties of such compounds, which could lead to new applications in medicinal chemistry or material science.

For instance, studies on similar quinoline derivatives have investigated the synthesis of phenethylamines from phenylacetonitriles obtained by alkylation of cyanide ion with Mannich bases from phenols and other benzylamines. This process illustrates the chemical versatility of quinoline derivatives and their potential as precursors in synthesizing compounds with biological activity (J. H. Short, D. A. Dunnigan, & C. W. Ours, 1973).

Additionally, the exploration of benzo[e]-1,3,4-triazepine derivatives from 2-aminobenzophenones highlights the structural diversity achievable through the manipulation of quinoline frameworks. Such research demonstrates the compound's relevance in the synthesis of complex organic molecules that could serve as key intermediates in the development of new drugs or materials (T. Ishiwaka, M. Sano, K. Isagawa, & Y. Fushizaki, 1970).

Potential Applications

While direct studies on 2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate specifically might not be available, research on structurally related compounds provides insight into potential applications. These can range from pharmacological agents, given their structural complexity and potential for bioactivity, to components in material science due to their unique chemical properties.

Research into the synthesis and activity of related compounds, such as prodrug forms of phenylephrine, further exemplifies the potential for quinoline derivatives in developing more effective pharmacological agents with enhanced activity or reduced side effects (S. Yuan & N. Bador, 1976).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-phenoxyethyl 2,7,7-trimethyl-5-oxo-4-(4-phenylmethoxyphenyl)-1,4,6,8-tetrahydroquinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO5/c1-23-30(33(37)39-19-18-38-26-12-8-5-9-13-26)31(32-28(35-23)20-34(2,3)21-29(32)36)25-14-16-27(17-15-25)40-22-24-10-6-4-7-11-24/h4-17,31,35H,18-22H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPYFYYJDXJYNPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenoxyethyl 4-(4-(benzyloxy)phenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2516365.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2516368.png)

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)

![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)

![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)

![Diethyl [amino(propylamino)methylidene]propanedioate](/img/structure/B2516382.png)

![3-[(2-Methylpropan-2-yl)oxymethyl]azetidine;hydrochloride](/img/structure/B2516384.png)